![molecular formula C16H20N8 B5380045 1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
“1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic compound. It has a molecular formula of C16H20N8 and an average mass of 324.384 Da . The compound is part of the diazine family, which are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .
Scientific Research Applications
- “CHEMBL3484807” has shown promise in cancer research due to its inhibitory effects on specific kinases involved in cell proliferation and survival pathways. Researchers have explored its potential as a targeted therapy for various cancers, including solid tumors and hematological malignancies. Preclinical studies suggest that it may interfere with tumor growth and metastasis .
- The compound’s anti-inflammatory properties make it an interesting candidate for treating autoimmune diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By modulating immune responses, it could potentially reduce inflammation and tissue damage .
- Researchers have investigated “CHEMBL3484807” as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate specific signaling pathways involved in neuronal survival and synaptic plasticity has drawn attention .
- Some studies suggest that this compound may have cardiovascular benefits. It could potentially protect against ischemic injury, reduce oxidative stress, and improve endothelial function. However, more research is needed to validate these effects .
- Preliminary data indicates that “CHEMBL3484807” exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). Its mechanism of action involves interfering with viral replication .
- The compound’s impact on metabolic pathways has intrigued researchers. It may influence glucose homeostasis, lipid metabolism, and insulin sensitivity. Investigations into its potential role in managing diabetes and obesity are ongoing .
- Beyond specific applications, “CHEMBL3484807” serves as a valuable tool compound in chemical biology and drug discovery. Its interactions with kinases, receptors, and other cellular components provide insights for designing novel therapeutics .
Cancer Research
Inflammation and Autoimmune Disorders
Neurological Disorders
Cardiovascular Health
Antiviral Properties
Metabolic Disorders
Chemical Biology and Drug Discovery
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological applications, given the wide range of biological activities exhibited by similar diazine compounds . Additionally, the development of novel synthetic methodologies could lead to molecules with improved druglikeness and ADME-Tox properties .
properties
IUPAC Name |
1,6-dimethyl-4-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-12-20-14-13(11-19-22(14)2)15(21-12)23-7-4-8-24(10-9-23)16-17-5-3-6-18-16/h3,5-6,11H,4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVALCXVZQNRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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